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molecular formula C8H16O3 B1608399 Ethyl 4-ethoxybutyrate CAS No. 26448-91-9

Ethyl 4-ethoxybutyrate

Cat. No. B1608399
M. Wt: 160.21 g/mol
InChI Key: NQYKGEPHDRUFJL-UHFFFAOYSA-N
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Patent
US09238625B2

Procedure details

Sulfuric acid 0.25 mL (0.0045 mmol, 0.035 eq) was added to an ice cooled solution of γ-butyrolactone (28) (11.2 g, 0.13009 mmol, 1.0 eq), triethyl orthoformate (29) (41.1 mL, 0.2497 mmol., 1.92 eq) in 100 mL of ethanol. The mixture was heated at 50° C. for 12 h while monitoring the reaction by TLC. The reaction mixture was cooled to room temperature and most of the solvent was evaporated under reduced pressure. The concentrated reaction mixture was quenched with cold saturated NaHCO3 solution and extracted with ethyl acetate twice. The combined organic extracts was dried over anhydrous Na2SO4 and concentrated under vacuum to yielded 20 g (95%) of ethyl 4-ethoxybutanoate (30) as light yellow oil. 1HNMR (400 MHz, CDCl3): δ 1.16-1.28 (m, 6H); 1.87-1.91 (m, 2H); 2.39 (t, J=9.6 Hz; 2H); 3.42-3.50 (m, 2H); 3.57-3.64 (m, 2H); 4.13 (q, J=6 Hz, 2H).
Quantity
0.25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
41.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]1(=[O:11])[O:10][CH2:9][CH2:8][CH2:7]1.[CH:12](OCC)([O:16][CH2:17][CH3:18])OCC.[CH2:22](O)C>>[CH2:12]([O:16][CH2:17][CH2:18][CH2:7][C:6]([O:10][CH2:9][CH3:8])=[O:11])[CH3:22]

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
11.2 g
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
41.1 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction by TLC
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature and most of the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrated reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with cold saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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